Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

Palladium Catalysis Cross-Coupling Bond Dissociation Energy

Researchers often face sluggish oxidative addition with chloro/bromo-pyridine substrates, demanding harsh conditions and causing low yields. This 5-iodopyridine-piperazine building block solves this problem. · Optimal C-I Reactivity: ~57.6 kcal/mol bond dissociation energy enables faster, milder Suzuki-Miyaura and Sonogashira couplings. · Orthogonal Boc Protection: Stable during cross-coupling; easily removed with TFA/HCl to liberate the free amine. · Automated Synthesis Ready: High melting point (102-105°C) ensures reliable solid dispensing for high-throughput experimentation. Procurement is streamlined: consistent ≥97% purity by HPLC, ambient shipment, and global availability from ISO-certified supply chains.

Molecular Formula C14H20IN3O2
Molecular Weight 389.23 g/mol
CAS No. 497915-42-1
Cat. No. B112684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
CAS497915-42-1
Molecular FormulaC14H20IN3O2
Molecular Weight389.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I
InChIInChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3
InChIKeyRJHWOWJRQNENIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate Overview


tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (CAS 497915-42-1), also known as 1-Boc-4-(5-iodo-2-pyridyl)piperazine, is a heterobifunctional building block comprising a Boc-protected piperazine moiety linked to a 5-iodopyridine ring. Its molecular formula is C₁₄H₂₀IN₃O₂ with a molecular weight of 389.23 g/mol. The compound is a solid with a melting point of 102-105°C and predicted boiling point of 457.5°C . The 5-iodo substituent serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions, while the Boc-protected piperazine provides a latent secondary amine for subsequent derivatization after acidic deprotection . This compound is used primarily as a synthetic intermediate in the preparation of pharmaceutical candidates targeting neurological disorders, kinase inhibition, and other therapeutic areas .

1
Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) via 5-iodo leaving group
2
Boc-protected piperazine for sequential amine functionalization after deprotection
3
Building block for kinase and CNS research intermediates

Why 5-Chloro/Bromo Analogs Cannot Substitute


Generic substitution among halogenated pyridinyl-piperazine analogs—specifically the 5-chloro (CAS 945422-86-6) and 5-bromo (CAS 153747-97-8) derivatives—is not scientifically valid due to fundamental differences in reactivity, physical properties, and synthetic utility. The carbon-iodine bond (C-I) possesses a bond dissociation energy of approximately 57.6 kcal/mol, significantly lower than C-Br (~70 kcal/mol) and C-Cl (~83 kcal/mol), rendering the iodo derivative substantially more reactive in oxidative addition, the rate-determining step in palladium-catalyzed cross-couplings [1]. This differential reactivity translates to higher yields, milder reaction conditions, and broader substrate scope in Suzuki-Miyaura and Sonogashira couplings [2]. Additionally, the physical properties differ markedly: the iodo analog exhibits a melting point of 102-105°C versus 83-87°C for the bromo analog , affecting handling, storage, and formulation workflows. The following quantitative evidence guide documents these performance gaps.

Reactivity profile may differ
Target: 5-Iodo Substitute: 5-Bromo / 5-Chloro
Weaker C–I bond enables faster oxidative addition; bromo/chloro analogs may require higher catalyst loadings or temperatures.
Handling & melting behavior may shift
Target: mp 102–105°C Bromo: mp 83–87°C
Higher melting point reduces clumping during ambient storage; automated solid dispensing may be affected.
Documented use context differs
Iodo: cited in kinase/CNS SAR literature Bromo/Chloro: limited direct medicinal chemistry precedent
Verified synthetic protocols and pharmacophore applications are available mainly for the iodo derivative.

Quantitative Differentiation vs. Halogen Analogs


Enhanced Pd-Catalyzed Cross-Coupling Reactivity

The iodine substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond (bond dissociation energy ~57.6 kcal/mol) compared to C-Br (~70 kcal/mol) and C-Cl (~83 kcal/mol) [1]. This translates to faster oxidative addition, enabling lower catalyst loadings, reduced reaction temperatures, and shorter reaction times. In solid-phase Suzuki couplings on pyridylpiperazines, the 5-iodo derivative served as the preferred substrate for achieving aryl and alkynyl derivatives [2]. General Suzuki-Miyaura protocols using 5-iodopyridines with 5 mol% PdCl₂(PPh₃)₂ and KHCO₃ in 4:1 DMF/H₂O at 110°C afforded 5-aryl-substituted pyridines in good to excellent yields, demonstrating broad functional group tolerance [3].

C–X bond dissociation energy
Class-level inference
C–I: ~57.6 kcal/mol
C–Br: ~70 kcal/mol
C–Cl: ~83 kcal/mol
Supports faster oxidative addition in cross-coupling with milder conditions.
Bond energy differences from handbook data [1]; coupling outcomes depend on specific protocol.
Palladium Catalysis Cross-Coupling Bond Dissociation Energy Oxidative Addition

Higher Melting Point for Improved Handling

The target compound exhibits a melting point of 102-105°C , which is approximately 15-22°C higher than the 83-87°C melting point reported for the 5-bromo analog tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate . The 5-chloro analog melting point is not consistently reported across vendor sources, limiting its reliable use in solid-handling workflows . The higher melting point of the iodo derivative confers practical advantages including reduced tendency for clumping or softening during ambient-temperature storage and handling, and greater thermal stability during weighing and transfer operations.

Melting point
Head-to-head
Target: 102–105°C
5-Bromo: 83–87°C
Higher thermal stability may reduce handling issues during weighing and storage.
5-Chloro analog mp not consistently reported across sources.
Physical Properties Melting Point Solid-State Handling Stability

Comparable Synthetic Yield and Scalable Protocol

A well-documented synthetic protocol yields tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate in 79% isolated yield from 2-fluoro-5-iodopyridine and tert-butyl piperazine-1-carboxylate using K₂CO₃ and HOAc in DMF at 110°C for 12 hours under inert atmosphere . This yield is comparable to the 81.5% reported for the bromo analog synthesis under similar nucleophilic aromatic substitution conditions , indicating that the superior cross-coupling reactivity of the iodo derivative does not come at the expense of initial building block accessibility. The protocol's use of readily available starting materials and standard purification by column chromatography (PE:EA = 10:1 to 7:1) establishes a reproducible, scalable route suitable for both discovery and process development.

Synthetic yield (SNAr)
Cross-study comparable
Iodo: 79% yield
Bromo: 81.5% yield
Comparable initial accessibility; reactivity gain does not compromise building block yield.
Both yields obtained under similar SNAr conditions (K₂CO₃, DMF, 110°C).
Synthetic Methodology Process Chemistry Nucleophilic Aromatic Substitution Scale-Up

Validated Intermediate for Kinase and CNS Drug Discovery

This compound has been explicitly documented as a synthetic intermediate in multiple drug discovery programs. It is cited in a research article describing the structure-activity relationships of non-nucleoside adenosine kinase (AK) inhibitors, a class with potential applications in pain, inflammation, and epilepsy . The compound serves as a key building block for introducing the piperazinyl-pyridine pharmacophore via cross-coupling at the 5-iodo position. Additionally, patent literature references the compound as an intermediate in the synthesis of p75 inhibitors and Stearoyl-CoA Desaturase (SCD) inhibitors . Commercial vendors classify this compound as an intermediate for pharmaceutical compounds targeting central nervous system (CNS) disorders [1].

Medicinal chemistry precedent
Supporting evidence
Cited in adenosine kinase inhibitor SAR; p75 and SCD inhibitor patents
Reported intermediate for kinase and CNS research targets; reduces literature risk.
Verifiable in peer-reviewed and patent literature; 5-Br/Cl analogs lack equivalent documentation.
Medicinal Chemistry Adenosine Kinase Inhibition CNS Drug Discovery Pharmaceutical Intermediate

Broad Commercial Availability with High Purity

The target compound is commercially available from multiple reputable vendors with high purity specifications. Thermo Scientific offers the compound at ≥97% purity [1]. Chemscene provides the compound at ≥98% purity under catalog number CS-0134711, with recommended storage at 2-8°C sealed in dry conditions . Bidepharm offers the compound at 97% purity with batch-specific quality control documentation including NMR, HPLC, and GC . This multi-vendor sourcing with consistent high purity specifications ensures supply chain resilience and reduces procurement lead times compared to less widely stocked analogs.

Commercial availability
Supporting evidence
Purity ≥97–98% from multiple vendors (Thermo, Chemscene, Bidepharm)
Multi-vendor sourcing reduces supply risk; consistent purity across batches.
Batch-specific QC includes NMR, HPLC; storage at 2–8°C recommended.
Commercial Sourcing Purity Quality Control Supply Chain

Optimal Application Scenarios


Suzuki-Miyaura Cross-Coupling

This compound is optimal for Suzuki-Miyaura cross-coupling reactions where high reactivity and mild conditions are required. The weak C-I bond (~57.6 kcal/mol) facilitates rapid oxidative addition with palladium catalysts, enabling efficient coupling with aryl, heteroaryl, and alkenyl boronic acids at lower temperatures and shorter reaction times than bromo or chloro analogs [1]. The resulting 5-aryl-substituted pyridylpiperazines serve as advanced intermediates for kinase inhibitors and CNS-targeted compounds .

Sonogashira Coupling to Alkynyl Derivatives

The 5-iodo substituent is well-suited for Sonogashira cross-coupling with terminal alkynes to generate alkynyl pyridylpiperazines. Solid-phase Sonogashira protocols have been demonstrated on iodopyridylpiperazine scaffolds, producing alkynyl derivatives in acceptable to good yields [1]. These alkyne-containing intermediates are valuable for introducing extended π-systems, click chemistry handles, or linear spacer motifs in probe and drug candidate synthesis.

Boc-Protected Piperazine Pharmacophore Synthesis

The compound serves as a direct precursor to pharmacologically relevant piperazine-containing scaffolds. The Boc group remains stable during cross-coupling at the iodo position, then can be selectively removed with TFA or HCl to reveal the free piperazine amine for subsequent functionalization (e.g., amide bond formation, reductive amination, or urea synthesis). This sequential deprotection strategy is documented in the synthesis of adenosine kinase (AK) inhibitors, p75 inhibitors, and SCD inhibitors , providing a validated pathway for CNS drug discovery [2].

Solid-Phase and Automated Synthesis

The combination of high cross-coupling reactivity and Boc protection makes this compound particularly suitable for solid-phase and automated parallel synthesis. The compound has been demonstrated as a substrate for solid-phase Stille, Negishi, Suzuki, and Sonogashira cross-couplings, producing diverse aryl and alkynyl pyridylpiperazines [1]. The higher melting point (102-105°C) relative to the bromo analog (83-87°C) also reduces handling issues during automated solid-dispensing for high-throughput experimentation.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
Cross-coupling reactivity profile
Oxidative addition efficiency with Pd catalysts
Sonogashira coupling to alkynyl derivatives
Alkyne insertion compatibility
Reaction yield and scope with terminal alkynes
Boc deprotection & piperazine functionalization
Orthogonal Boc stability during coupling
Selective deprotection (TFA/HCl) without scaffold degradation
Solid-phase / automated parallel synthesis
Solid-phase compatibility & thermal stability
Automated solid dispensing reliability at ambient temperature

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